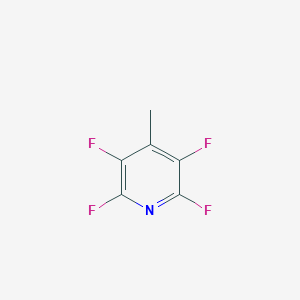

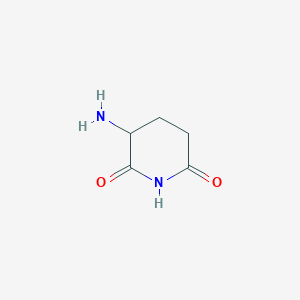

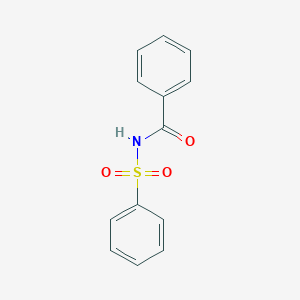

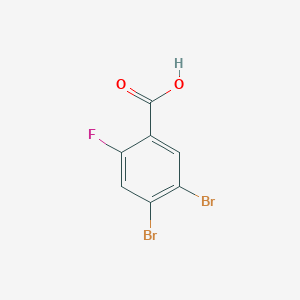

![molecular formula C10H10S B110530 2-乙基苯并[b]噻吩 CAS No. 1196-81-2](/img/structure/B110530.png)

2-乙基苯并[b]噻吩

描述

2-Ethylbenzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse applications, particularly in the field of pharmaceuticals where they are used as selective estrogen receptor modulators and in other therapeutic areas.

Synthesis Analysis

The synthesis of 2-arylbenzo[b]thiophenes, which are closely related to 2-ethylbenzo[b]thiophenes, has been achieved through intramolecular cyclization methods. A novel approach for synthesizing 2-aryl-3-substituted benzo[b]thiophenes has been proposed, which involves an aromatic nucleophilic substitution reaction and Heck-type coupling, yielding the desired products in about 35% overall yield in 5 steps . Additionally, the synthesis of various 2-aminobenzo[b]thiophenes has been developed using palladium-catalyzed carbon-sulfur bond formation with Na2S2O3 as the sulfur source, providing an efficient and convenient method .

Molecular Structure Analysis

The molecular structure of 2-ethylbenzo[b]thiophene is characterized by the presence of an ethyl group attached to the second carbon of the benzo[b]thiophene core. The structural analysis of related compounds, such as 2-aminobenzo[b]thiophenes, has been facilitated by techniques like IR, 1H NMR, MS, and elemental analysis, confirming the formation of the desired products .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives exhibit a wide range of chemical reactivity. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been shown to undergo reversible photocyclization, producing red-colored closed-ring forms that are stable at elevated temperatures and can withstand numerous coloration/decoloration cycles . The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored, leading to the synthesis of various fused thiophene derivatives with potential pharmaceutical uses . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate has been studied, resulting in the formation of novel pyridines, pyrazoles, and their fused derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylbenzo[b]thiophene and its derivatives are influenced by their molecular structure. For example, the photochromic properties of certain benzo[b]thiophene derivatives have been investigated, revealing their potential for applications in materials science due to their thermally irreversible and fatigue-resistant characteristics . The Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been synthesized and characterized, demonstrating the versatility of benzo[b]thiophene derivatives in forming stable and functional compounds .

科学研究应用

抗肿瘤活性2-乙基苯并[b]噻吩衍生物已被研究其在抗肿瘤应用中的潜力。Shams 等人 (2010) 的一项研究探讨了由 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺衍生的各种杂环化合物的合成,证明了对各种人类癌细胞系(包括乳腺腺癌)具有显着的抗增殖活性

2-乙基苯并[b]噻吩的科学研究应用

抗肿瘤活性

2-乙基苯并[b]噻吩衍生物已被研究其在抗肿瘤应用中的潜力。Shams 等人 (2010) 的一项研究探讨了由 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺衍生的各种杂环化合物的合成,证明了对各种人类癌细胞系(包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌症)具有显着的抗增殖活性 (Shams 等人,2010)。

合成化学

2-乙基苯并[b]噻吩参与各种合成过程。David 等人 (2005) 提出了一种合成 2-芳基苯并[b]噻吩的方法,该方法可用作选择性雌激素受体调节剂。他们的方法产生了 2-芳基-3-氨基或苯氧基苯并[b]噻吩,突出了该化合物在化学合成中的多功能性 (David 等人,2005)。此外,Fournier dit Chabert 等人 (2004) 开发了一种高效的无膦钯偶联,用于合成新的 2-芳基苯并[b]噻吩,为具有生物学意义的新结构提供了直接途径 (Fournier dit Chabert 等人,2004)。

光致变色性质

Uchida 等人 (1990) 合成了 1,2-双(苯并[b]噻吩-3-基)乙烯衍生物,该衍生物具有热不可逆和抗疲劳的光致变色性质。这些化合物,包括 2-甲基苯并[b]噻吩衍生物,表现出稳定的着色/脱色循环,表明它们在光致变色应用中的潜力 (Uchida 等人,1990)。

染料合成

Sabnis 和 Rangnekar (1989) 研究了偶氮苯并[b]噻吩衍生物的合成及其作为分散染料的应用。由 2-氨基噻吩衍生物合成的染料在聚酯上表现出良好的着色和牢度性能,证明了该化合物在染料合成中的用途 (Sabnis & Rangnekar, 1989)。

热解研究

Li 等人 (2021) 研究了 3-乙炔基苯并[b]噻吩(噻吩热解中的重要中间体)的热解机理。他们的研究结果有助于理解此类化合物的热稳定性和分解途径 (Li 等人,2021)。

安全和危害

未来方向

属性

IUPAC Name |

2-ethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABUGUCYZQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbenzo[b]thiophene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。